molecular formula C8H9N3O3S B8004741 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B8004741
M. Wt: 227.24 g/mol
InChI Key: SXBDIBDPHPLFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole core, which is a bicyclic structure consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. Common reagents include acetic acid or sulfuric acid as catalysts.

    N-Methylation: The final step involves the methylation of the amino group, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfide, depending on the reagents used.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfonic acids or sulfides.

    Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.

Scientific Research Applications

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide exerts its effects is primarily through interaction with biological macromolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzoxazole: Lacks the sulfonamide and N-methyl groups, making it less versatile in biological applications.

    2-Amino-N-methyl-1,3-benzoxazole: Similar but without the sulfonamide group, which reduces its potential as an antimicrobial agent.

    2-Amino-1,3-benzoxazole-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, affecting its solubility and reactivity.

Uniqueness

2-Amino-N-methyl-1,3-benzoxazole-5-sulfonamide is unique due to the presence of both the sulfonamide and N-methyl groups, which enhance its biological activity and make it a valuable compound for medicinal chemistry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name

2-amino-N-methyl-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-10-15(12,13)5-2-3-7-6(4-5)11-8(9)14-7/h2-4,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBDIBDPHPLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.